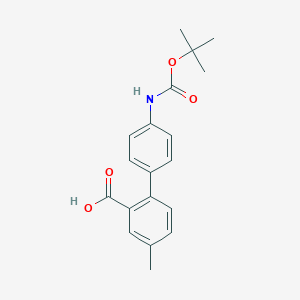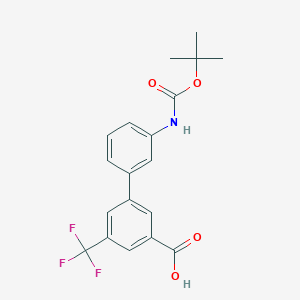
3-(3-BOC-Aminophenyl)-5-trifluoromethylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-BOC-Aminophenyl)-5-trifluoromethylbenzoic acid, 95% (3-BOC-APT-95) is a synthetic organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a melting point of 135-136°C. 3-BOC-APT-95 has a wide range of applications in organic synthesis, including as a reagent for the synthesis of biologically active compounds. It is also used in the synthesis of pharmaceuticals and other fine chemicals, as well as in the production of polymers and resins.
Applications De Recherche Scientifique
3-(3-BOC-Aminophenyl)-5-trifluoromethylbenzoic acid, 95% is a versatile reagent that can be used in a variety of scientific research applications. It can be used in the synthesis of biologically active compounds, such as peptides and proteins, as well as in the production of polymers and resins. It is also used in the synthesis of pharmaceuticals and other fine chemicals. In addition, 3-(3-BOC-Aminophenyl)-5-trifluoromethylbenzoic acid, 95% can be used in the synthesis of organic compounds, such as amides and esters, as well as in the synthesis of heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3-(3-BOC-Aminophenyl)-5-trifluoromethylbenzoic acid, 95% is based on its ability to undergo acid-catalyzed reactions. In the presence of an acid, such as hydrochloric acid (HCl), 3-(3-BOC-Aminophenyl)-5-trifluoromethylbenzoic acid, 95% undergoes a nucleophilic substitution reaction, resulting in the formation of the corresponding amide or ester. The reaction is reversible and can be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
3-(3-BOC-Aminophenyl)-5-trifluoromethylbenzoic acid, 95% has not been studied for its biochemical or physiological effects. It is a synthetic compound and is not known to be present in any living organism. As such, its effects on biochemical or physiological processes are unknown.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-BOC-Aminophenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of chemical reactions, including nucleophilic substitution reactions. It is also relatively stable and has a high purity level of 95%. On the other hand, 3-(3-BOC-Aminophenyl)-5-trifluoromethylbenzoic acid, 95% has some limitations. It is a relatively expensive reagent, and it can be difficult to obtain in large quantities. In addition, it is not soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are several potential future directions for the use of 3-(3-BOC-Aminophenyl)-5-trifluoromethylbenzoic acid, 95%. It could be used in the synthesis of more complex organic compounds, such as heterocyclic compounds. It could also be used in the synthesis of peptides and proteins, as well as in the production of polymers and resins. In addition, 3-(3-BOC-Aminophenyl)-5-trifluoromethylbenzoic acid, 95% could be used in the synthesis of pharmaceuticals and other fine chemicals. Finally, further research could be conducted to investigate its biochemical and physiological effects.
Méthodes De Synthèse
3-(3-BOC-Aminophenyl)-5-trifluoromethylbenzoic acid, 95% is synthesized in two steps. In the first step, a trifluoromethylbenzene is reacted with an aqueous solution of sodium hydroxide (NaOH) to form the corresponding trifluoromethylbenzoic acid. In the second step, the trifluoromethylbenzoic acid is reacted with 3-bromo-2-chloro-2-methylpropionic acid (3-BCMPA) in the presence of a base, such as potassium carbonate (K2CO3), to form 3-(3-BOC-Aminophenyl)-5-trifluoromethylbenzoic acid, 95%. The reaction is carried out at room temperature and yields a 95% pure product.
Propriétés
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO4/c1-18(2,3)27-17(26)23-15-6-4-5-11(10-15)12-7-13(16(24)25)9-14(8-12)19(20,21)22/h4-10H,1-3H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYANDFVZNUJMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Boc-aminophenyl)-5-trifluoromethylbenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

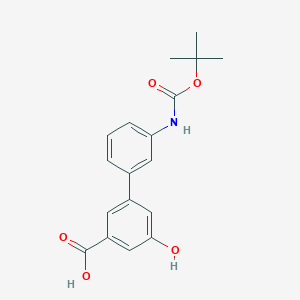
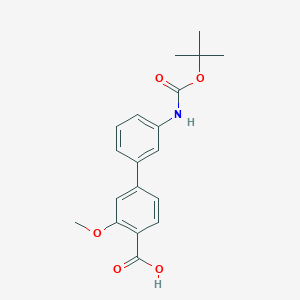
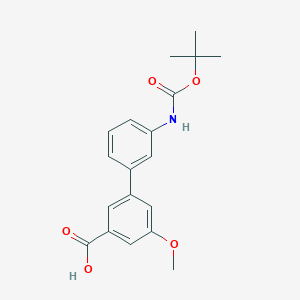
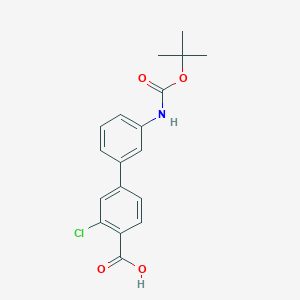
![3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6412530.png)








